molecular formula C17H12O2 B12857644 2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)- CAS No. 53949-11-4

2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)-

Cat. No.: B12857644
CAS No.: 53949-11-4
M. Wt: 248.27 g/mol
InChI Key: LISLDGCWYOIVSJ-RVDMUPIBSA-N
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Description

2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)- (CAS: 30959-91-2) is a substituted furanone derivative characterized by a phenyl group at position 5 and a phenylmethylene moiety at position 3 of the furanone ring. Its molecular formula is C₁₁H₁₀O₂, with a molecular weight of 174.20 g/mol . It is synthesized via condensation reactions involving benzaldehyde derivatives and dihydrofuranone precursors, as evidenced by protocols for analogous compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)-, and how can reaction conditions be optimized to minimize by-products?

  • Methodology : Utilize condensation reactions between phenylacetic acid derivatives and aldehydes under acidic or basic catalysis, as demonstrated in similar furanone syntheses . Monitor reaction progress via HPLC-MS to identify intermediates and optimize temperature/pH for yield improvement. Side products like uncyclized precursors or stereoisomers (e.g., E/Z isomers) should be characterized using NMR and IR spectroscopy .

Q. How can the stereochemistry of the phenylmethylene substituent in this compound be confirmed experimentally?

  • Methodology : Employ nuclear Overhauser effect (NOE) NMR experiments to detect spatial proximity between the phenylmethylene group and adjacent protons. Compare experimental data with computational models (e.g., DFT-based geometry optimizations) for stereochemical assignment . X-ray crystallography is recommended for definitive confirmation if crystals are obtainable .

Q. What spectroscopic techniques are most effective for characterizing this furanone derivative?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and carbonyl signals (δ 170–180 ppm). DEPT-135 can differentiate CH₂ and CH groups in the furanone ring .
  • IR : Confirm lactone carbonyl stretch (~1750 cm⁻¹) and conjugated C=C absorption (~1600 cm⁻¹) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected m/z ~262 for C₁₇H₁₄O₂) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the photophysical properties of 2(3H)-Furanone derivatives, and how do substituents influence these properties?

  • Methodology : Perform time-dependent density functional theory (TD-DFT) calculations to model excited-state behavior. Compare calculated absorption/emission wavelengths with experimental UV-Vis and fluorescence spectra. Substituents like phenyl groups enhance π-conjugation, red-shifting absorption maxima, as seen in analogous fluorophores . Solvent effects (e.g., polarizability) can be modeled using continuum solvation models (e.g., PCM) .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar furanones?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with controlled substituent variations (e.g., electron-withdrawing vs. donating groups). Use standardized assays (e.g., antimicrobial disk diffusion, cytotoxicity MTT assays) to isolate variables. Cross-validate results with molecular docking simulations to identify binding interactions in biological targets .

Q. What strategies are effective for analyzing the stability of this compound under varying environmental conditions (pH, light, temperature)?

  • Methodology :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation via HPLC. Acidic conditions may hydrolyze the lactone ring, forming carboxylic acid derivatives .
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation products using LC-MS. Conjugated dienes in the furanone may undergo [2+2] cycloaddition under UV light .

Q. Critical Considerations for Researchers

  • Stereochemical Complexity : The phenylmethylene group introduces geometric isomerism (E/Z), requiring rigorous analytical validation .
  • Biological Relevance : Analogous furanones exhibit biofilm inhibition (e.g., Pseudomonas aeruginosa), suggesting potential antimicrobial applications. Validate via gene expression profiling (e.g., lasI quorum-sensing genes) .
  • Computational Integration : Combine experimental data with QSPR models to predict novel derivatives with enhanced properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Furanone Derivatives

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs based on substituents, molecular weight, and key properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties Source
2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)- 5-phenyl, 3-(phenylmethylene) C₁₁H₁₀O₂ 174.20 Conjugated diene, lipophilic
3-Phenyl-2(5H)-furanone 3-phenyl C₁₀H₈O₂ 160.17 Planar aromatic system
5-Hexyldihydro-3-methylene-2(3H)-furanone 5-hexyl, 3-methylene C₁₁H₁₈O₂ 190.26 Hydrophobic alkyl chain
5-Ethyldihydro-2(3H)-furanone 5-ethyl C₆H₁₀O₂ 114.14 Volatile, flavorant
3-Arylidene-5-(4-isobutylphenyl)-2(3H)-furanone 3-arylidene, 5-(4-isobutylphenyl) C₂₀H₂₀O₂ 292.38 COX-2 selectivity

Key Observations :

  • Lipophilicity : The phenylmethylene group in the target compound enhances lipophilicity compared to alkyl-substituted analogs (e.g., 5-hexyldihydro derivatives) .
  • Volatility : Short-chain substituents (e.g., 5-ethyl in ) increase volatility, making them suitable for flavor applications, unlike the phenyl-rich target compound .

Stability and Reactivity

  • The phenylmethylene group in the target compound stabilizes the enone system, reducing susceptibility to hydrolysis compared to alkyl-substituted analogs (e.g., 5-hexyldihydro derivatives) .
  • Brominated derivatives (e.g., 5-bromo-3-methyl-2(5H)-furanone) exhibit enhanced electrophilicity, enabling nucleophilic aromatic substitution reactions .

Properties

CAS No.

53949-11-4

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

(3E)-3-benzylidene-5-phenylfuran-2-one

InChI

InChI=1S/C17H12O2/c18-17-15(11-13-7-3-1-4-8-13)12-16(19-17)14-9-5-2-6-10-14/h1-12H/b15-11+

InChI Key

LISLDGCWYOIVSJ-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3

Origin of Product

United States

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